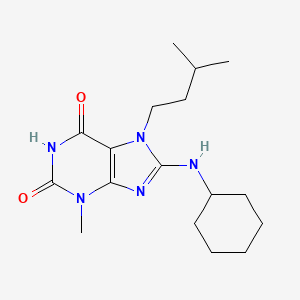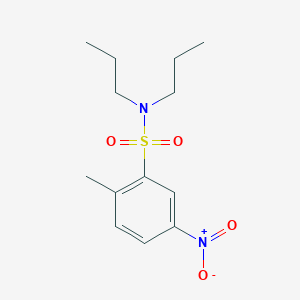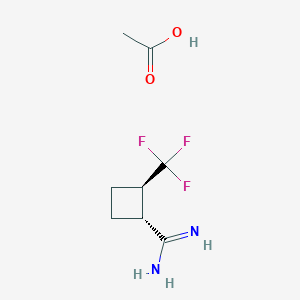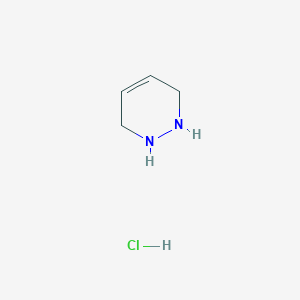![molecular formula C12H20BFO3Si B2543021 {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid CAS No. 2377608-27-8](/img/structure/B2543021.png)
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid: is a specialized chemical compound that combines a boronic acid group with a fluorophenyl ring protected by a tert-butyldimethylsilyl (TBDMS) ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material is a fluorophenyl boronic acid, which is reacted with a TBDMS chloride in the presence of a base such as triethylamine (Et3N) to form the TBDMS-protected boronic acid.
Purification: : The reaction mixture is then purified, often through recrystallization or column chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring consistent quality and yield. Specialized equipment and controlled reaction conditions are necessary to maintain the integrity of the sensitive boronic acid and TBDMS groups.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The fluorophenyl ring can be reduced under certain conditions.
Substitution: : The TBDMS group can be selectively removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Fluoride sources like TBAF are used to cleave the TBDMS group.
Major Products Formed
Oxidation: : Borates and other oxidized derivatives.
Reduction: : Reduced fluorophenyl derivatives.
Substitution: : Deprotection yields the corresponding phenyl boronic acid.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of biaryls.
Biology
The compound is employed in biological studies to investigate the role of boronic acids in biological systems. Its fluorinated structure makes it a valuable tool for probing biological interactions and pathways.
Medicine
In medicinal chemistry, boronic acids are explored for their potential therapeutic applications, including as enzyme inhibitors and in drug design. The TBDMS-protected boronic acid can be used to create prodrugs that are activated in specific environments within the body.
Industry
The compound finds use in the development of materials and coatings, where its chemical stability and reactivity are advantageous.
Mécanisme D'action
The mechanism by which {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The TBDMS group provides stability to the boronic acid, preventing premature hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic Acids: : Other boronic acids without the TBDMS protection.
Fluorophenyl Boronic Acids: : Similar compounds without the TBDMS group.
TBDMS-Protected Compounds: : Other compounds protected with TBDMS groups.
Uniqueness
The uniqueness of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid lies in its combination of the boronic acid group with the TBDMS-protected fluorophenyl ring. This combination provides both stability and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGCEYGIOTKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)


![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2542951.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2542960.png)
